molecular formula C8H9ClN4 B8534422 6-Chloro-8-propylpurine CAS No. 50609-16-0

6-Chloro-8-propylpurine

Cat. No.: B8534422
CAS No.: 50609-16-0
M. Wt: 196.64 g/mol
InChI Key: YDFLFAFRMMFBQT-UHFFFAOYSA-N
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Description

6-Chloro-8-propylpurine is a purine derivative characterized by a chlorine substituent at position 6 and a propyl group at position 8 of the purine scaffold. Purines serve as foundational structures in nucleic acids and are widely modified in medicinal chemistry to modulate biological activity, solubility, and pharmacokinetic properties. The propyl group at position 8 introduces steric bulk and lipophilicity, which may influence binding interactions in enzymatic or receptor-based systems.

Properties

CAS No.

50609-16-0

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

6-chloro-8-propyl-7H-purine

InChI

InChI=1S/C8H9ClN4/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3,(H,10,11,12,13)

InChI Key

YDFLFAFRMMFBQT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C(=NC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 6-Chloro-8-propylpurine with structurally related purine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

6-Chloro-8-methylpurine

  • Substituents : Chlorine at position 6, methyl at position 6.
  • Molecular weight is lower (e.g., 6-chloro-8-methylpurine: ~168.6 g/mol vs. This compound: ~210.7 g/mol).
  • Applications : Methyl-substituted purines are often intermediates in synthesizing antiviral or anticancer agents due to their balanced reactivity .

8-Chloro-6-(1-sec-propylamino)-2-methylpurine Hydrochloride

  • Substituents: Chlorine at position 8, sec-propylamino at position 6, methyl at position 2.
  • Key Differences: The amino group at position 6 increases basicity, enabling salt formation (e.g., hydrochloride) for improved stability . Melting point: 163–165°C, suggesting higher crystallinity than non-ionic analogs like this compound . Substitution at position 2 (methyl) may sterically hinder interactions at purine-binding sites.

6-Chloro-9-cyclopropylMethyl-9H-purine

  • Substituents : Chlorine at position 6, cyclopropylmethyl at position 7.
  • Molecular weight: 222.67 g/mol (vs. 210.7 g/mol for this compound) due to the cyclopropane ring . Substitution at position 9 instead of 8 alters the molecule’s spatial orientation in biological systems.

Table 1: Comparative Data for this compound and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound Cl (C6), Propyl (C8) C₈H₉ClN₄ ~210.7 N/A High lipophilicity
6-Chloro-8-methylpurine Cl (C6), Methyl (C8) C₆H₅ClN₄ ~168.6 N/A Improved solubility
8-Chloro-6-(1-sec-propylamino)-2-methylpurine HCl Cl (C8), sec-propylamino (C6), Methyl (C2) C₁₀H₁₆ClN₅·HCl ~278.2 163–165 Crystalline salt form
6-Chloro-9-cyclopropylMethyl-9H-purine Cl (C6), Cyclopropylmethyl (C9) C₁₀H₁₁ClN₄ 222.67 N/A Enhanced metabolic stability

Substituent Position and Chain Length Effects

  • Positional Isomerism : Substitutions at positions 6, 8, or 9 significantly alter biological activity. For example, this compound’s propyl group at C8 may interfere with enzyme binding compared to C9-substituted analogs like 6-Chloro-9-cyclopropylMethyl-9H-purine .
  • Alkyl Chain Length : Propyl groups increase lipophilicity and membrane permeability compared to methyl or ethyl substituents, but may reduce solubility in polar solvents .
  • Branched vs. Linear Chains : Branched groups (e.g., cyclopropylmethyl) enhance steric hindrance and stability, whereas linear chains (e.g., propyl) offer conformational flexibility .

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